molecular formula C9H18O4S B609249 m-PEG3-S-Acetyl CAS No. 857284-78-7

m-PEG3-S-Acetyl

Cat. No. B609249
CAS RN: 857284-78-7
M. Wt: 222.3
InChI Key: DTUUOURANKYUBK-UHFFFAOYSA-N
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Description

M-PEG3-S-Acetyl is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

M-PEG3-S-Acetyl is used in the synthesis of PROTACs . The sulfur acetyl group can be deprotected to generate thiol groups . After the formation of the thiol group, it is able to react with maleimides, disulfides, haloacteamides and other thiols .


Molecular Structure Analysis

The molecular formula of m-PEG3-S-Acetyl is C9H18O4S . The InChI code is 1S/C9H18O4S/c1-9 (10)14-8-7-13-6-5-12-4-3-11-2/h3-8H2,1-2H3 .


Chemical Reactions Analysis

The sulfur acetyl group in m-PEG3-S-Acetyl can be deprotected to generate thiol groups . These thiol groups can then react with maleimides, disulfides, haloacteamides and other thiols .


Physical And Chemical Properties Analysis

The molecular weight of m-PEG3-S-Acetyl is 222.3 .

Mechanism of Action

Target of Action

m-PEG3-S-Acetyl is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The m-PEG3-S-Acetyl compound contains a sulfur-acetyl end group . This sulfur acetyl group can be deprotected to generate thiol groups . After the formation of the thiol group, it is able to react with maleimides, disulfides, haloacetamides, and other thiols . This interaction allows m-PEG3-S-Acetyl to form a bridge between the E3 ubiquitin ligase and the target protein in the PROTAC molecule .

Biochemical Pathways

The primary biochemical pathway involved in the action of m-PEG3-S-Acetyl is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase to a target protein, m-PEG3-S-Acetyl enables the selective degradation of specific proteins .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) linker in m-peg3-s-acetyl is known to increase the solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of m-PEG3-S-Acetyl is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially lead to therapeutic benefits.

Action Environment

The action of m-PEG3-S-Acetyl can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the deprotection of the sulfur acetyl group and the subsequent formation of thiol groups . Additionally, factors such as the presence of other reactive species could influence the reaction of the thiol groups with maleimides, disulfides, haloacetamides, and other thiols .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling m-PEG3-S-Acetyl . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

As a PEG-based PROTAC linker, m-PEG3-S-Acetyl has potential applications in the development of targeted therapy drugs . Its use in the synthesis of PROTACs, which selectively degrade target proteins, represents an emerging and promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

S-[2-[2-(2-methoxyethoxy)ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4S/c1-9(10)14-8-7-13-6-5-12-4-3-11-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUUOURANKYUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG3-S-Acetyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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